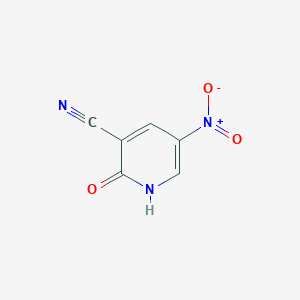

2-Hydroxy-5-nitronicotinonitrile

Description

The exact mass of the compound 2-Hydroxy-5-nitronicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-5-nitronicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-nitronicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O3/c7-2-4-1-5(9(11)12)3-8-6(4)10/h1,3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQZJYLEGMYYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337305 | |

| Record name | 2-Hydroxy-5-nitronicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31309-38-3 | |

| Record name | 2-Hydroxy-5-nitronicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-nitropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Properties of 2-Hydroxy-5-nitro-3-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-hydroxy-5-nitro-3-pyridinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document elucidates the tautomeric nature of the molecule, details its spectroscopic signature, outlines plausible synthetic routes based on established chemical principles, and explores its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Introduction: Unveiling the Structure of 2-Hydroxy-5-nitro-3-pyridinecarbonitrile

The molecule initially described as "2-Hydroxy-5-nitronicotinonitrile" is more accurately identified by the systematic IUPAC name 2-hydroxy-5-nitro-3-pyridinecarbonitrile . This compound belongs to the class of substituted pyridines, which are foundational scaffolds in numerous pharmaceuticals and agrochemicals. The core structure consists of a pyridine ring substituted with a hydroxyl group at the 2-position, a nitro group at the 5-position, and a nitrile (cyano) group at the 3-position. The presence of these functional groups, particularly the electron-withdrawing nitro and cyano moieties and the versatile hydroxyl group, imparts a unique electronic profile and reactivity to the molecule, making it a valuable intermediate in organic synthesis.

A critical aspect of the structure of 2-hydroxypyridines is the existence of keto-enol tautomerism. The 2-hydroxy-5-nitro-3-pyridinecarbonitrile molecule can exist in equilibrium between the enol form (2-hydroxypyridine) and the keto form (2-pyridone). The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. In many cases, the pyridone tautomer is the more stable form, a phenomenon driven by factors including aromaticity and intermolecular hydrogen bonding.[1]

Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₆H₃N₃O₃ | Based on the chemical structure |

| Molecular Weight | 165.11 g/mol | Calculated from the molecular formula |

| Appearance | Likely a yellow to light brown crystalline solid | Based on related nitropyridine compounds[2] |

| Solubility | Expected to have limited solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | General solubility trends for similar organic compounds |

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of 2-hydroxy-5-nitro-3-pyridinecarbonitrile would rely on a combination of spectroscopic techniques.

2.1.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups. The presence of an intramolecular hydrogen bond between the hydroxyl and cyano groups could influence the position and shape of the O-H stretching band.

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| O-H Stretch | 3200-3600 (broad) | The broadness is indicative of hydrogen bonding. |

| C≡N Stretch | 2220-2260 | A sharp, medium-intensity peak characteristic of a nitrile. |

| N-O Stretch (NO₂) | 1500-1560 (asymmetric) and 1345-1385 (symmetric) | Strong absorptions typical for a nitro group. |

| C=O Stretch (pyridone form) | ~1650 | A strong band if the keto tautomer is predominant. |

| Aromatic C-H Stretch | 3000-3100 |

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would likely show two aromatic protons in the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nitro and cyano groups. The hydroxyl proton's chemical shift would be variable and depend on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the pyridine ring. The chemical shifts of the carbons bearing the cyano, nitro, and hydroxyl/carbonyl groups would be particularly informative.

2.1.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.

Synthesis and Reactivity

Proposed Synthetic Pathways

A logical approach would involve the construction of the substituted pyridine ring or the modification of a pre-existing pyridine derivative.

Pathway A: From a Pre-functionalized Pyridine

One potential route starts from a readily available substituted pyridine, such as 2-chloro-5-nitro-3-cyanopyridine.

This reaction would involve the nucleophilic aromatic substitution of the chlorine atom by a hydroxide ion. The hydrolysis of cyanopyridines to their corresponding amides or carboxylic acids is a well-established process, and similar conditions could be adapted for the conversion of the chloro-substituent.[3]

Pathway B: Diazotization of an Aminopyridine

Another viable method involves the diazotization of 2-amino-5-nitro-3-cyanopyridine, followed by hydrolysis of the resulting diazonium salt.[4]

This is a classic method for introducing a hydroxyl group onto an aromatic ring. The starting 2-amino-5-nitro-3-cyanopyridine could potentially be synthesized from 2-amino-3-cyanopyridine via nitration, although regioselectivity would need to be carefully controlled.

Key Reactivity

The chemical reactivity of 2-hydroxy-5-nitro-3-pyridinecarbonitrile is dictated by its functional groups:

-

Hydroxyl Group: Can undergo O-alkylation, O-acylation, and conversion to a chloro group using reagents like phosphorus oxychloride.[5] This is a crucial transformation for further functionalization.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[1] It can also be reduced to an aminomethyl group.

-

Nitro Group: Can be reduced to an amino group, which is a versatile handle for introducing a wide range of functionalities, including the formation of fused heterocyclic systems.

-

Pyridine Ring: The electron-deficient nature of the ring, enhanced by the nitro and cyano groups, makes it susceptible to nucleophilic aromatic substitution, particularly if the hydroxyl group is converted to a better leaving group like chlorine.

Potential Applications in Drug Discovery and Materials Science

Substituted nicotinonitriles and nitropyridines are recognized as important pharmacophores in medicinal chemistry.

Role in Medicinal Chemistry

-

Anticancer Activity: Many pyridine and nicotinonitrile derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6][7] The specific substitution pattern of 2-hydroxy-5-nitro-3-pyridinecarbonitrile could lead to novel interactions with biological targets.

-

Antimicrobial and Antifungal Agents: The pyridine nucleus is a core component of many antimicrobial and antifungal drugs.[8] The unique electronic and structural features of this compound make it a candidate for screening against various pathogens.

-

Enzyme Inhibition: The functional groups present in the molecule could interact with the active sites of various enzymes, making it a potential starting point for the development of enzyme inhibitors. Nitropyridine derivatives have been investigated as inhibitors of enzymes like glycogen synthase kinase-3 (GSK3).[9]

Applications in Materials Science

The presence of polar functional groups and the potential for hydrogen bonding suggest that 2-hydroxy-5-nitro-3-pyridinecarbonitrile and its derivatives could be explored as building blocks for functional organic materials, such as dyes, pigments, or nonlinear optical materials.

Experimental Protocols: A Hypothetical Synthesis

The following is a generalized, hypothetical protocol for the synthesis of 2-hydroxy-5-nitro-3-pyridinecarbonitrile based on the diazotization pathway. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Synthesis of 2-Hydroxy-5-nitro-3-pyridinecarbonitrile from 2-Amino-5-nitro-3-cyanopyridine

-

Diazotization:

-

Dissolve 2-amino-5-nitro-3-cyanopyridine in a suitable aqueous acid (e.g., dilute sulfuric acid) in a reaction vessel cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

-

-

Hydrolysis:

-

Slowly and carefully heat the reaction mixture containing the diazonium salt to facilitate the hydrolysis and evolution of nitrogen gas. The temperature should be gradually raised, for example, to 50-80 °C.

-

Monitor the reaction for the cessation of gas evolution, indicating the completion of the hydrolysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to yield pure 2-hydroxy-5-nitro-3-pyridinecarbonitrile.

-

Self-Validation System: The purity and identity of the synthesized compound must be confirmed by analytical techniques such as melting point determination, TLC, and the spectroscopic methods outlined in Section 2.1.

Conclusion

2-Hydroxy-5-nitro-3-pyridinecarbonitrile is a molecule with significant potential as a building block in the synthesis of novel compounds with applications in drug discovery and materials science. Its rich functionality and the potential for tautomerism provide a platform for diverse chemical transformations. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic and material properties.

References

-

PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from a relevant source.[2]

-

Google Patents. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Retrieved from a relevant source.[3]

-

Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine. Retrieved from a relevant source.[5]

-

PubChem. (n.d.). 2-Nitro-3-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from a relevant source.[10]

-

Pipzine Chemicals. (n.d.). 2-Hydroxy-5,6-dimethyl-3-pyridinecarbonitrile. Retrieved from a relevant source.[11]

-

National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved from a relevant source.[9]

-

Google Patents. (n.d.). Preparation method of 2-chloro-5-nitropyridine. Retrieved from a relevant source.[12]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from a relevant source.[4]

-

Google Patents. (n.d.). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Retrieved from a relevant source.[13]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from a relevant source.[1]

-

NIST. (n.d.). 2-Hydroxy-5-nitropyridine. NIST Chemistry WebBook. Retrieved from a relevant source.[14]

-

MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from a relevant source.[15]

-

ResearchGate. (n.d.). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Retrieved from a relevant source.[16]

-

ChemicalBook. (n.d.). 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis. Retrieved from a relevant source.[17]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from a relevant source.[18]

-

ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from a relevant source.[19]

-

ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Retrieved from a relevant source.[6]

-

Google Patents. (n.d.). Method for producing 2-chloro-3-cyanopyridine through continuous reaction. Retrieved from a relevant source.[20]

-

ACS Publications. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Retrieved from a relevant source.[21]

-

ChemicalBook. (n.d.). 2-Hydroxy-5-pyridinecarboxylic acid(5006-66-6) 1H NMR spectrum. Retrieved from a relevant source.[22]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from a relevant source.[8]

-

National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PubMed Central. Retrieved from a relevant source.[7]

-

National Center for Biotechnology Information. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. PubMed Central. Retrieved from a relevant source.[23]

-

Google Patents. (n.d.). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Retrieved from a relevant source.[24]

-

National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. PubMed Central. Retrieved from a relevant source.[25]

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Hydroxy-5-nitropyridine. Retrieved from a relevant source.[26]

-

Benchchem. (n.d.). A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Retrieved from a relevant source.[27]

-

ACS Publications. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Retrieved from a relevant source.[28]

-

PubMed. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Retrieved from a relevant source.[29]

-

ProQuest. (n.d.). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Retrieved from a relevant source.[30]

-

Semantic Scholar. (n.d.). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. Retrieved from a relevant source.[31]

-

MDPI. (n.d.). Flow Hydrodediazoniation of Aromatic Heterocycles. Retrieved from a relevant source.[32]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from a relevant source.[33]

-

MassBank. (2008). MSBNK-IPB_Halle-PB000166. Retrieved from a relevant source.[34]

-

PubChem. (n.d.). 2-Hydroxy-6-methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from a relevant source.[35]

-

ChemicalBook. (n.d.). 3-Cyanopyridine(100-54-9) 1H NMR. Retrieved from a relevant source.[36]

-

ResearchGate. (n.d.). 1H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at.... Retrieved from a relevant source.[37]

-

Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from a relevant source.[38]

Sources

- 1. Reactions With 2-Amino-3,5-Dicyanopyridines – Oriental Journal of Chemistry [orientjchem.org]

- 2. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempanda.com [chempanda.com]

- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 11. 2-Hydroxy-5,6-dimethyl-3-pyridinecarbonitrile | Properties, Uses, Safety, Suppliers - China Chemical Manufacturer [pipzine-chem.com]

- 12. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 13. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 14. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 2-Hydroxy-5-pyridinecarboxylic acid(5006-66-6) 1H NMR spectrum [chemicalbook.com]

- 23. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]

- 25. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 2-Hydroxy-5-nitropyridine | 5418-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]

- 31. semanticscholar.org [semanticscholar.org]

- 32. mdpi.com [mdpi.com]

- 33. uanlch.vscht.cz [uanlch.vscht.cz]

- 34. massbank.eu [massbank.eu]

- 35. 2-Hydroxy-6-methyl-3-nitropyridine | C6H6N2O3 | CID 543029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. 3-Cyanopyridine(100-54-9) 1H NMR spectrum [chemicalbook.com]

- 37. researchgate.net [researchgate.net]

- 38. jir.mewaruniversity.org [jir.mewaruniversity.org]

An In-Depth Technical Guide to 2-Hydroxy-5-nitronicotinonitrile (CAS No. 31309-38-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience underscores the critical importance of well-characterized chemical intermediates in the intricate tapestry of drug discovery and development. These molecules, while not the final therapeutic agents, are the foundational pillars upon which novel pharmaceuticals are built. This guide is dedicated to one such molecule: 2-Hydroxy-5-nitronicotinonitrile. The unique arrangement of its functional groups—a hydroxyl, a nitro, and a nitrile on a pyridine scaffold—presents a fascinating case study in chemical reactivity and synthetic utility. This document eschews a rigid, templated approach, instead opting for a narrative that logically unfolds the scientific story of this compound, from its fundamental properties to its potential as a strategic building block in medicinal chemistry. Every piece of information herein is presented with the aim of not just informing, but empowering the reader to make well-reasoned decisions in their research endeavors.

Molecular Architecture and Physicochemical Landscape

2-Hydroxy-5-nitronicotinonitrile (C₆H₃N₃O₃) is a multifaceted aromatic heterocycle, deriving its distinct chemical personality from the interplay of its constituent functional groups.[1][2] The pyridine ring, a cornerstone of many pharmaceuticals, is strategically functionalized with an electron-donating hydroxyl group at the 2-position, and two powerful electron-withdrawing groups: a nitro group at the 5-position and a cyano (nitrile) group at the 3-position.[2] This electronic arrangement profoundly influences the molecule's reactivity, making it a valuable and versatile intermediate in the synthesis of more complex heterocyclic systems.[2]

Key Physicochemical Properties

A thorough understanding of a compound's physical properties is paramount for its effective use in synthesis and process development. While specific experimental data for 2-Hydroxy-5-nitronicotinonitrile is not extensively reported in publicly available literature, we can infer and compare with closely related analogues to provide a working profile.

| Property | Value/Information | Source/Comment |

| CAS Number | 31309-38-3 | Universal Identifier |

| Molecular Formula | C₆H₃N₃O₃ | [2] |

| Molecular Weight | 165.11 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Based on analogous compounds |

| Melting Point | Not definitively reported. The related 2-Hydroxy-5-nitropyridine melts at 188-191 °C. | [3] |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF. | Inferred from structural similarity to other polar heteroaromatics. |

| pKa | Not definitively reported. The predicted pKa of the related 2-Hydroxy-5-nitronicotinic acid is 1.83±0.20. | [4] |

Strategic Synthesis: Pathways to a Versatile Intermediate

The synthesis of 2-Hydroxy-5-nitronicotinonitrile is primarily achieved through the electrophilic nitration of a pre-existing hydroxynicotinonitrile scaffold. The choice of starting material and reaction conditions is critical for achieving regioselectivity and high yield.

Classical Approach: Electrophilic Nitration of 2-Hydroxynicotinonitrile

The most direct and historically significant route to 2-Hydroxy-5-nitronicotinonitrile involves the nitration of 2-hydroxynicotinonitrile.[2] This reaction is a classic example of electrophilic aromatic substitution on a pyridine ring, where the directing effects of the existing substituents guide the incoming nitro group.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Temperature Control: The reaction is typically conducted under carefully controlled, low-temperature conditions.[2] This is crucial to prevent over-nitration and the formation of unwanted byproducts. The exothermic nature of the nitration reaction necessitates slow, dropwise addition of the nitrating agent to maintain the desired temperature range.

Experimental Protocol: Nitration of 2-Hydroxynicotinonitrile

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxynicotinonitrile in a suitable solvent, such as concentrated sulfuric acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Addition: Add the nitrating mixture dropwise to the cooled solution of 2-hydroxynicotinonitrile over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice. A precipitate of 2-Hydroxy-5-nitronicotinonitrile should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold water to remove residual acids.

-

Drying: Dry the product under vacuum.

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent.

Alternative "One-Pot" Synthesis

A more recent and efficient approach involves a "one-pot" synthesis starting from 2-aminopyridine.[2] While the specific details for the synthesis of the nitrile derivative are not fully elaborated in the available literature, a patented method for the analogous 2-hydroxy-5-nitropyridine provides a strong procedural basis.[1] This method combines nitration and diazotization-hydrolysis in a single continuous process, offering advantages in terms of reduced waste and simplified work-up.[1]

Conceptual Workflow for One-Pot Synthesis:

-

Nitration of 2-Aminopyridine: 2-Aminopyridine is first nitrated, typically using a mixture of nitric and sulfuric acids, to introduce the nitro group at the 5-position.

-

Diazotization: The resulting 2-amino-5-nitropyridine is then diazotized in situ using a nitrite salt (e.g., sodium nitrite) in an acidic medium. This converts the amino group into a diazonium salt.

-

Hydrolysis: The diazonium salt is then hydrolyzed to the corresponding hydroxyl group, yielding the final product.

Analytical Characterization: Confirming Identity and Purity

Rigorous analytical characterization is non-negotiable in the synthesis of pharmaceutical intermediates. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and assess the purity of 2-Hydroxy-5-nitronicotinonitrile.

Spectroscopic Fingerprints

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical environments of all carbon atoms in the molecule, including the quaternary carbons of the nitrile and those bearing the hydroxyl and nitro groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides a characteristic "fingerprint" of the molecule's functional groups. Key expected absorptions include:

-

A broad O-H stretch from the hydroxyl group.

-

A sharp C≡N stretch from the nitrile group.

-

Strong asymmetric and symmetric N-O stretches from the nitro group.

-

C=C and C=N stretching vibrations from the aromatic pyridine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of organic compounds. A well-developed HPLC method can separate the desired product from any starting materials, intermediates, and byproducts, allowing for accurate quantification of purity.

Reactivity and Synthetic Utility in Drug Discovery

The true value of an intermediate like 2-Hydroxy-5-nitronicotinonitrile lies in its potential for further chemical transformation. Its array of functional groups offers multiple handles for diversification and the construction of more complex molecular architectures.

-

The Hydroxyl Group: The 2-hydroxyl group can be alkylated or acylated to introduce a variety of substituents. More importantly, it can be converted into a better leaving group (e.g., a chloride) to facilitate nucleophilic substitution reactions at the 2-position of the pyridine ring.

-

The Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation opens up a vast landscape of synthetic possibilities, including the formation of amides, sulfonamides, and the construction of fused heterocyclic rings.

-

The Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions. The presence of the nitrile is significant as this functional group is found in over 30 prescribed pharmaceuticals.[5]

The strategic combination of these reactive sites makes 2-Hydroxy-5-nitronicotinonitrile a valuable precursor for the synthesis of libraries of substituted pyridines for screening in drug discovery programs. Its derivatives have potential applications as intermediates for antiviral and antibacterial agents.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-Hydroxy-5-nitronicotinonitrile. Although specific toxicity data for this compound is limited, the presence of a nitroaromatic system warrants careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight. Keep the container tightly sealed.

Conclusion

2-Hydroxy-5-nitronicotinonitrile emerges as a chemical intermediate of significant strategic value. Its synthesis, while requiring careful control, is achievable through established chemical principles. The true potential of this molecule is realized in its rich and varied reactivity, offering multiple avenues for the generation of novel and diverse chemical entities. For the medicinal chemist and drug development professional, a thorough understanding of the properties and reactivity of such building blocks is not merely academic; it is the very foundation upon which the next generation of therapeutics will be constructed. This guide has aimed to provide a comprehensive, yet flexible, framework for understanding and utilizing this promising intermediate.

References

-

ChemBK. (2024-04-09). 2-HYDROXY-5-NITRONICOTINIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

ChemBK. (2024-04-09). 2-HYDROXY-5-NITRONICOTINIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Annotation of All Mass Spectra in Untargeted Metabolomics. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Conversion of Nicotine Into Nicotinonitrile – a Pharmaceutical Intermediate Product. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxy-5-nitropyridine. Retrieved from [Link]

-

Communication In Physical Sciences. (2020-04-22). Synthesis, Spectroscopic Characterization and Biological Studies Of 2-{[(2-hydroxy-5-nitrophenyl)methylidene]amino} nicotinic acid and Iron (II) complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015-07-17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 3. Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents | MDPI [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. Reactions of cyclonickelated complexes with hydroxylamines and TEMPO˙: isolation of new TEMPOH adducts of Ni(ii) and their reactivities with nucleophiles and oxidants - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Structure of 2-nitro-2’-hydroxy-5’-methylazobenzene: Theoretical and spectroscopic study | Fedorova | Fine Chemical Technologies [finechem-mirea.ru]

2,4,6-Trinitrophenol (Picric Acid): A Compound of Contrasting Applications

An In-depth Technical Guide to Key Nitrophenolic Compounds

A Note on Molecular Formula C6H3N3O3: Initial analysis of the molecular formula C6H3N3O3 suggests a focus on a specific set of isomers. However, a comprehensive review of chemical literature and databases indicates that the most prominent and extensively researched compounds structurally related to this formula are 2,4,6-Trinitrophenol (Picric Acid), with a formula of C6H3N3O7, and 2,4-Dinitrophenol, with a formula of C6H4N2O5. Given their significance in research and industry, this guide will provide an in-depth exploration of these two compounds, as they are likely the intended subjects of interest.

2,4,6-Trinitrophenol, commonly known as picric acid, is a yellow crystalline solid that has found use in a diverse range of applications, from explosives and dyes to antiseptics.[1] Its name is derived from the Greek word "pikros," meaning "bitter," which reflects its taste.[2] Picric acid is one of the most acidic phenols and is known for its explosive properties, especially when dry.[3][4]

Physicochemical and Explosive Properties

The physical and explosive characteristics of picric acid are summarized in the table below. It is crucial to handle this compound with extreme care due to its sensitivity to shock, friction, and heat.[3][4] The dry form is particularly hazardous and can form even more sensitive picrate salts with metals.[5]

| Property | Value |

| Molecular Formula | C6H3N3O7[3] |

| Molar Mass | 229.104 g/mol [3] |

| Appearance | Colorless to yellow solid[3] |

| Density | 1.763 g/cm³[3] |

| Melting Point | 122.5 °C (252.5 °F)[3] |

| Boiling Point | Sublimes above melting point[3] |

| Solubility in Water | 12.7 g/L[3] |

| Acidity (pKa) | 0.38[3] |

| Detonation Velocity | 7,480 m/s[3] |

| Shock Sensitivity | 33 cm (Picatinny Arsenal test)[3] |

Synthesis of 2,4,6-Trinitrophenol

The industrial synthesis of picric acid typically involves the nitration of phenol.[2] A common laboratory-scale preparation involves a two-step process to ensure controlled nitration and prevent oxidative decomposition of the phenol ring.[2][4]

-

Sulfonation: Phenol is first treated with concentrated sulfuric acid. This step introduces sulfonic acid groups onto the benzene ring, which deactivates the ring slightly to prevent uncontrolled oxidation in the subsequent nitration step.[2][4]

-

Nitration: The sulfonated intermediate is then carefully treated with concentrated nitric acid. The sulfonic acid groups are subsequently replaced by nitro groups, leading to the formation of 2,4,6-trinitrophenol.[2][4] The reaction mixture is then cooled, and the precipitated picric acid is collected by filtration and washed with cold water.

Caption: Synthesis workflow for 2,4,6-Trinitrophenol from Phenol.

Diverse Applications

Picric acid's utility spans multiple scientific and industrial fields:

-

Explosives: Historically, it was a significant military explosive, often used in artillery shells under names like Melinite and Lyddite.[1][3] Its salt, ammonium picrate, is less sensitive to shock and has been used in armor-piercing projectiles.[3]

-

Antiseptic and Medical Uses: In the early 20th century, picric acid was used as an antiseptic and for treating burns, malaria, and other ailments.[2][3] Gauze soaked in picric acid was a common component of first-aid kits.[3]

-

Histology and Dyes: It is a component of Bouin's solution, a fixative used for tissue specimens in histology.[3] It also serves as a yellow dye for silk and other materials.[1]

-

Analytical Chemistry: Picric acid is used in clinical chemistry for the Jaffe reaction to measure creatinine levels.[3] It also forms colored complexes with certain molecules, which can be quantified spectrophotometrically.[2][3]

-

Metallurgy: A 4% solution of picric acid in ethanol, known as "picral," is used to etch steel and magnesium alloys to reveal their microstructure.[3]

Safety and Toxicology

-

Explosion Hazard: Dry picric acid is a primary explosive and must be kept moist to prevent detonation.[4][5] It can form highly sensitive and dangerous metal picrate salts when in contact with metals like copper, lead, and zinc.[5] Old containers of dried picric acid pose a significant explosion risk.[3]

-

Toxicity: Picric acid is toxic if ingested, inhaled, or absorbed through the skin.[5][6] Exposure can cause irritation, and systemic effects may include headache, dizziness, and in severe cases, damage to the liver and kidneys.[6][7] Ingestion of 1 to 2 grams can lead to severe poisoning.[8]

2,4-Dinitrophenol (DNP): A Potent Metabolic Modulator

2,4-Dinitrophenol (DNP) is a yellow crystalline solid that has been used in the manufacturing of dyes, pesticides, and wood preservatives.[9][10] It gained notoriety in the 1930s as a weight-loss drug, a practice that was discontinued due to severe and often fatal side effects.[10]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C6H4N2O5[9] |

| Molar Mass | 184.107 g/mol [9] |

| Appearance | Yellow orthorhombic crystals[9] |

| Density | 1.683 g/cm³[9] |

| Melting Point | 112–114 °C (234–237 °F)[9] |

| Boiling Point | Decomposes (sublimes with careful heating)[9] |

| Solubility in Water | 5.6 g/L[9] |

| Acidity (pKa) | 4.09[9] |

Synthesis of 2,4-Dinitrophenol

A common method for the synthesis of 2,4-Dinitrophenol is through the hydrolysis of 2,4-dinitrochlorobenzene.[9]

-

Hydrolysis: 2,4-dinitrochlorobenzene is heated with an aqueous solution of a base, such as sodium carbonate or sodium hydroxide.

-

Acidification: The resulting sodium salt of 2,4-dinitrophenol is then acidified with a strong acid, like sulfuric acid, to precipitate the 2,4-dinitrophenol.

-

Purification: The product is then filtered, washed, and can be further purified by recrystallization.

Caption: Synthesis workflow for 2,4-Dinitrophenol.

Mechanism of Action and Applications

-

Oxidative Phosphorylation Uncoupler: DNP's primary biological effect is the uncoupling of oxidative phosphorylation in mitochondria.[11][12] It acts as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is necessary for ATP synthesis. This leads to a rapid consumption of energy without the production of ATP, with the energy being released as heat.[12]

Caption: DNP uncouples oxidative phosphorylation, causing energy to be lost as heat.

-

Applications:

Safety and Toxicology

-

High Acute Toxicity: DNP is highly toxic to humans.[10] The uncoupling of oxidative phosphorylation leads to a rapid increase in body temperature (hyperthermia), tachycardia, sweating, and rapid breathing.[9]

-

Fatal Overdoses: Overdoses can be fatal, with death resulting from an uncontrolled rise in body temperature.[9] The lowest published fatal ingested dose is 4.3 mg/kg, but typically fatalities occur at doses of 20-50 mg/kg.[9] There is no specific antidote for DNP poisoning, and treatment is primarily supportive, focusing on aggressive cooling measures.[9]

-

Chronic Effects: Long-term exposure to DNP in humans has been associated with the formation of cataracts, skin lesions, and adverse effects on the bone marrow, central nervous system, and cardiovascular system.[10]

-

Modern Illicit Use: Despite being banned for human consumption, DNP is still illicitly used in some bodybuilding and weight-loss circles, leading to numerous cases of severe toxicity and death.[13][14]

Spectroscopic Information

Spectroscopic techniques are essential for the identification and characterization of nitrophenols.

-

2,4,6-Trinitrophenol (Picric Acid): The infrared (IR) spectrum of picric acid shows characteristic peaks for the O-H stretch (around 3108 cm⁻¹), asymmetric NO₂ stretch (around 1630 cm⁻¹), and C-N stretch (around 1341 cm⁻¹).[2] The three nitro groups are not equivalent due to intramolecular hydrogen bonding between the hydroxyl group and one of the ortho nitro groups.[2]

-

2,4-Dinitrophenol (DNP): The IR spectrum of DNP also displays characteristic absorptions for the hydroxyl and nitro groups.

Conclusion

While potentially related by a user's query, 2,4,6-Trinitrophenol (Picric Acid) and 2,4-Dinitrophenol are distinct compounds with vastly different properties and applications. Picric acid's history is intertwined with its explosive power and its utility in various scientific disciplines. In contrast, DNP is a potent metabolic poison, and its story serves as a cautionary tale about the dangers of unregulated substances. A thorough understanding of their synthesis, properties, and significant safety hazards is paramount for researchers, scientists, and professionals in drug development.

References

-

Wikipedia. Picric acid. [Link]

-

Wikipedia. 2,4-Dinitrophenol. [Link]

-

Der Pharma Chemica. An Overview of Picric Acid. [Link]

-

PubChem. Picric acid | C6H3N3O7. [Link]

-

PubChem. 2,4-Dinitrophenol | C6H4N2O5. [Link]

-

U.S. Environmental Protection Agency (EPA). 2,4-Dinitrophenol. [Link]

-

PharmaCompass. 2,4-Dinitrophenol | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

GOV.UK. Picric acid: general information. [Link]

-

GeeksforGeeks. Picric Acid. [Link]

-

Britannica. Picric acid | Explosive, Synthesis, Detonator. [Link]

-

YouTube. Making Picric Acid (2,4,6-Trinitrophenol). [Link]

-

Stanford Environmental Health & Safety. Information on Picric Acid. [Link]

-

National Center for Biotechnology Information (NCBI). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. [Link]

-

ResearchGate. (PDF) Synthesis of 2,4-dinitrophenol. [Link]

-

National Institute of Standards and Technology (NIST). Phenol, 2,4-dinitro-. [Link]

-

National Institute of Standards and Technology (NIST). Picric acid. [Link]

-

SpectraBase. Picric acid. [Link]

- Google Patents.

- Google Patents.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrophenols. [Link]

-

Centers for Disease Control and Prevention (CDC). Picric acid - IDLH. [Link]

-

PubMed Central. 2,4 Dinitrophenol as Medicine. [Link]

-

New Jersey Department of Health. Picric Acid - Hazardous Substance Fact Sheet. [Link]

-

Taylor & Francis Online. Severe toxicity after use of 2,4-dinitrophenol reported to the UK National Poisons Information Service. [Link]

-

Taylor & Francis Online. Seeking forensic evidence of preparation routes to 2,4,6-trinitrophenol. [Link]

-

PubMed. Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. [Link]

-

YouTube. From Pain Killer to Explosive | Synthesis of Picric acid or or 2,4,6-trinitrophenol ( TNP ). [Link]

-

University of California, Berkeley, Environment, Health & Safety. Safe Handling of Picric Acid. [Link]

-

ResearchGate. IR spectra of 2,4-dinitrophenol. [Link]

-

PubMed Central. Formation of Hydride-Meisenheimer Complexes of Picric Acid (2,4,6-Trinitrophenol) and 2,4-Dinitrophenol during Mineralization of Picric Acid by Nocardioides sp. Strain CB 22-2. [Link]

Sources

- 1. Picric acid | Explosive, Synthesis, Detonator | Britannica [britannica.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Picric acid - Wikipedia [en.wikipedia.org]

- 4. Picric Acid - GeeksforGeeks [geeksforgeeks.org]

- 5. Picric Acid | C6H3N3O7 | CID 6954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. gov.uk [gov.uk]

- 8. Picric acid - IDLH | NIOSH | CDC [cdc.gov]

- 9. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 10. epa.gov [epa.gov]

- 11. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Severe toxicity after use of 2,4-dinitrophenol reported to the UK National Poisons Information Service - All Wales Therapeutics and Toxicology Centre [awttc.nhs.wales]

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-5-nitronicotinonitrile

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Hydroxy-5-nitronicotinonitrile, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Recognizing the absence of a well-established, direct synthesis protocol in the current literature, this document outlines a rational, multi-step approach commencing from the readily accessible starting material, 2-aminonicotinonitrile. Each synthetic step is detailed with underlying chemical principles, step-by-step experimental protocols, and critical process parameters. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering a practical framework for the laboratory-scale synthesis of this target molecule.

Introduction and Strategic Approach

2-Hydroxy-5-nitronicotinonitrile is a substituted pyridine derivative characterized by the presence of hydroxyl, nitro, and cyano functional groups. This unique combination of electron-withdrawing and electron-donating moieties makes it an attractive scaffold for the synthesis of novel bioactive molecules and functional materials. The strategic positioning of these groups allows for a multitude of chemical transformations, rendering it a versatile building block in organic synthesis.

The synthetic strategy detailed herein is predicated on a logical sequence of well-established organic reactions, designed to ensure regiochemical control and high yields. The proposed pathway involves two key transformations:

-

Electrophilic Nitration: Introduction of a nitro group onto the pyridine ring.

-

Diazotization and Hydrolysis: Conversion of an amino group to a hydroxyl group.

This approach leverages the directing effects of the substituents on the pyridine ring to achieve the desired isomer.

Proposed Synthetic Pathway

The proposed synthesis of 2-Hydroxy-5-nitronicotinonitrile is a two-step process starting from 2-aminonicotinonitrile.

Caption: Proposed two-step synthesis of 2-Hydroxy-5-nitronicotinonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitronicotinonitrile

This initial step involves the electrophilic nitration of 2-aminonicotinonitrile. The amino group is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. In the case of the 2-aminopyridine scaffold, the 5-position is electronically favored for substitution.

Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (40 mL).

-

Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Addition of Starting Material: While maintaining the low temperature, slowly add 2-aminonicotinonitrile (11.9 g, 0.1 mol) in small portions with vigorous stirring. Ensure the temperature does not exceed 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (7.5 mL, ~0.12 mol) to cold, concentrated sulfuric acid (15 mL).

-

Nitration: Slowly add the nitrating mixture dropwise to the solution of 2-aminonicotinonitrile in sulfuric acid, ensuring the internal temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. A yellow precipitate of 2-amino-5-nitronicotinonitrile will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

| Parameter | Value | Reference |

| Starting Material | 2-Aminonicotinonitrile | [1] |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [2] |

| Temperature | 0-10 °C | [2] |

| Reaction Time | 2-3 hours | N/A |

| Expected Yield | 70-80% (estimated) | N/A |

Step 2: Synthesis of 2-Hydroxy-5-nitronicotinonitrile

This final step involves the conversion of the amino group of 2-amino-5-nitronicotinonitrile into a hydroxyl group. This is achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Reaction Mechanism: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The diazonium group is an excellent leaving group (as N₂ gas) and is readily displaced by a nucleophile, in this case, water, to form the corresponding hydroxyl compound.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-nitronicotinonitrile (16.4 g, 0.1 mol) in an aqueous solution of hydrochloric acid (15% w/v, 150 mL).

-

Cooling: Cool the solution in an ice-salt bath to an internal temperature of -5 to 0 °C.

-

Diazotization: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in cold water (20 mL). Add this solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 0 °C.

-

Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0-5 °C for 30-45 minutes. The completion of the diazotization can be checked using starch-iodide paper (a positive test indicates the presence of excess nitrous acid).

-

Hydrolysis: After diazotization is complete, slowly heat the reaction mixture to 50-60 °C. Effervescence (evolution of nitrogen gas) will be observed. Maintain this temperature until the gas evolution ceases.

-

Isolation: Cool the reaction mixture to room temperature. The product, 2-Hydroxy-5-nitronicotinonitrile, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.[3]

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-nitronicotinonitrile | N/A |

| Reagents | NaNO₂, HCl (aq) | [3] |

| Temperature | -5 to 5 °C (Diazotization), 50-60 °C (Hydrolysis) | [3] |

| Reaction Time | 1-2 hours | N/A |

| Expected Yield | 75-85% (estimated) | [3] |

Safety and Handling Precautions

-

Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Diazonium Salts: Diazonium salts can be explosive in their solid, dry state.[4] The protocol described above is for an aqueous solution to be used in situ. Do not attempt to isolate the diazonium salt intermediate. The diazotization reaction is exothermic and requires strict temperature control to prevent decomposition.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of 2-Hydroxy-5-nitronicotinonitrile. By employing a sequence of nitration and diazotization-hydrolysis reactions, this target molecule can be synthesized from readily available starting materials. The provided protocols are based on well-established chemical principles and analogous transformations reported in the literature, offering a solid foundation for further optimization and scale-up by researchers in the field.

References

- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013). International Journal of ChemTech Research, 5(1), 73-78.

- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (2005). Molecules, 10(4), 496-503.

- US Patent 3,917,624A. (1975).

- CN Patent 112745259A. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- A study of the mixed acid nitration of 2-amino-5-chloropyridine. (1964). Digital Commons @ NJIT.

- Nitration of 8‐aminoquinoline amides by using tert‐butyl nitrite in acetonitrile medium. (2021). Journal of Heterocyclic Chemistry, 58(10), 2055-2062.

- CN Patent 109456257B. (2020). Preparation method of high-yield 2-chloro-5-nitropyridine.

- 2-Chloro-5-nitropyridine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(4), o887.

- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (1967). Journal of the Chemical Society B: Physical Organic, 1065-1071.

- Direct nitration of five membered heterocycles. (2005). ARKIVOC, 2005(3), 179-191.

- Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (2013). International Journal of Organic Chemistry, 3(1), 1-6.

- 2-Chloro-5-nitropyridine. (2010). Acta Crystallographica Section E, E66(4), o887.

- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). Journal of the American Chemical Society, 144(36), 16496-16508.

- DE Patent 1957590B2. (1971).

- Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydr

- The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.

- CN Patent 102040554A. (2011). Method for preparing 2-chloro-5-nitropyridine.

- Synthesis of α-Amino Acids. (2022). Chemistry LibreTexts.

- The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. (2010). Synthesis, 2010(16), 2725-2730.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3147-3168.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Theoretical and Spectroscopic Properties of Substituted Nitropyridines: A Case Study on 2-Hydroxy-5-nitropyridine

Abstract: Substituted pyridine derivatives are foundational scaffolds in medicinal chemistry and materials science. Understanding their structural, electronic, and vibrational properties is paramount for rational drug design and the development of novel functional materials. This technical guide provides an in-depth exploration of the theoretical and spectroscopic characteristics of this class of molecules, using 2-hydroxy-5-nitropyridine as a prime exemplar. Due to the limited specific literature on 2-Hydroxy-5-nitronicotinonitrile, this guide focuses on its close structural analog, 2-hydroxy-5-nitropyridine, for which extensive experimental and computational data exist. This allows for a robust demonstration of the powerful synergy between Density Functional Theory (DFT) calculations and experimental spectroscopy (FT-IR, Raman, UV-Vis) in elucidating complex molecular behaviors, including tautomerism, molecular stability, and electronic properties. The methodologies and analyses presented herein are directly applicable to the study of 2-Hydroxy-5-nitronicotinonitrile and other related heterocyclic compounds.

Introduction: The Significance of the Pyridine Scaffold

Nitrogen-containing heterocycles are among the most significant structural components of pharmaceuticals, with pyridine rings being particularly prevalent in a wide array of natural products and FDA-approved drugs.[1] The electronic properties of the pyridine ring can be finely tuned by introducing various substituents, such as hydroxyl (-OH) and nitro (-NO₂) groups. These modifications can drastically alter the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity.

A key characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of 2-hydroxy-5-nitropyridine (HNP), this involves a proton transfer from the hydroxyl group to the pyridine nitrogen, resulting in the 5-nitro-2-pyridone (NPO) tautomer.[2] Elucidating the dominant tautomer is critical, as each form possesses distinct chemical and physical properties.

This guide details a combined experimental and computational workflow to comprehensively characterize such molecules. We will leverage Density Functional Theory (DFT) to build a theoretical model that predicts molecular geometry, vibrational frequencies, and electronic properties. These computational results will be correlated with experimental spectroscopic data to provide a validated and holistic understanding of the molecule's behavior.

Methodological Framework: Integrating Theory and Experiment

A robust characterization relies on the convergence of theoretical predictions and experimental observations. Our approach integrates high-level quantum chemical calculations with spectroscopic analysis.

Experimental Protocols

Synthesis of 2-Hydroxy-5-nitropyridine: A common and efficient method is the one-pot synthesis starting from 2-aminopyridine.[3]

-

Nitration: Add 2-aminopyridine in batches to concentrated sulfuric acid, maintaining a temperature of 10-20 °C. Add concentrated nitric acid and stir the mixture at 40-50 °C until the nitration is complete.[3]

-

Quenching & Diazotization: Add the reaction solution to water to quench the reaction, controlling the temperature at 0-10 °C. Subsequently, add a sodium nitrite aqueous solution dropwise to perform the diazotization reaction.[3]

-

Hydrolysis & Precipitation: Adjust the acid concentration with ammonia water. The diazotized salt hydrolyzes to form the hydroxyl group.

-

Isolation: Filter the resulting solution and dry the filter cake to obtain the 2-hydroxy-5-nitropyridine product.[3]

Spectroscopic Analysis:

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded in the 4000–400 cm⁻¹ range using a Fourier Transform Infrared spectrometer. The solid sample is typically prepared in a KBr pellet. This technique probes the vibrational modes of the molecule's functional groups.[4]

-

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer, typically in a solvent like ethanol or acetonitrile. This method provides information about the electronic transitions within the molecule, particularly those involving π-systems.[5]

Computational Protocol: Density Functional Theory (DFT)

All theoretical calculations are performed using a quantum chemistry software package like Gaussian. The choice of functional and basis set is critical for obtaining accurate results.

-

Method Selection: The B3LYP hybrid functional is widely used as it provides a good balance between computational cost and accuracy for many organic systems.[6] The calculations are performed with the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately describe anions and non-covalent interactions, and polarization functions (d,p) for a more flexible description of bonding electrons.[2]

-

Geometry Optimization: The initial molecular structures of both the enol (2-hydroxy-5-nitropyridine) and keto (5-nitro-2-pyridone) tautomers are built and their geometries are optimized by minimizing the energy with respect to all geometric parameters.[7]

-

Frequency Calculations: Vibrational frequencies are calculated for the optimized geometries. The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculated frequencies can be directly compared to experimental FT-IR and Raman spectra.

-

Electronic Property Analysis:

-

Natural Bond Orbital (NBO) Analysis: This analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and bond strengths.[8][9]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and the energy required for electronic excitation.[10][11]

-

Molecular Electrostatic Potential (MEP): The MEP surface is mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[12]

-

Results and Discussion

Tautomeric Stability

A central question for 2-hydroxy-5-nitropyridine is the energetic preference between its enol and keto forms.

DFT calculations consistently show that the keto tautomer, 5-nitro-2-pyridone (NPO), is more stable than the enol form. Quantum mechanical calculations using B3LYP, ωB97XD, and mPW1PW91 functionals predict that the keto form is favored by approximately 0.86 to 1.35 kcal/mol in the gas phase.[1][2] This relatively small energy difference suggests that both tautomers can coexist, but the pyridone form is predominant. This finding is further supported by X-ray diffraction studies on the solid crystal, which confirm the molecule exists in the oxo (keto) form.[1]

Vibrational Spectral Analysis

The correlation between experimental and DFT-calculated vibrational frequencies is a powerful tool for validating the computed geometry and assigning spectral bands.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) [2] | Calculated DFT (cm⁻¹) [2] | Assignment |

| N-H Stretch (keto) | ~3100 (broad) | 3488 | Stretching of the N-H bond in the pyridone ring. |

| C-H Stretch | 3077 | 3080-3100 | Aromatic C-H stretching vibrations. |

| C=O Stretch (keto) | 1672 | 1680 | Carbonyl stretch, characteristic of the pyridone form. |

| NO₂ Asymmetric Stretch | 1580 | 1575 | Asymmetric stretching of the nitro group. |

| C=C/C=N Stretch | 1540 | 1550 | Ring stretching vibrations. |

| NO₂ Symmetric Stretch | 1340 | 1345 | Symmetric stretching of the nitro group. |

The strong absorption band observed experimentally around 1672 cm⁻¹ is unequivocally assigned to the C=O stretching vibration of the keto tautomer, providing strong evidence for its dominance.[2] The broadness of the N-H stretching band suggests the presence of intermolecular hydrogen bonding in the solid state. The excellent agreement between the calculated and observed frequencies for the nitro group (NO₂) and ring vibrations further validates the accuracy of the DFT model.

Frontier Molecular Orbitals and Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior and reactivity of a molecule.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.4 eV |

| Energy Gap (ΔE) | 4.1 eV |

The HOMO is primarily localized over the pyridine ring and the oxygen of the carbonyl group, indicating these are the primary sites for electron donation. The LUMO is predominantly distributed over the nitro group and the ring's π-system, identifying these as the electron-accepting regions.

The HOMO-LUMO energy gap (ΔE) is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.[11] The calculated gap of 4.1 eV indicates a relatively stable molecule. This energy gap corresponds to the lowest energy electronic transition, which can be correlated with UV-Vis spectroscopy. As conjugation in a molecule increases, the HOMO-LUMO gap generally decreases, leading to an absorption at a longer wavelength (a redshift).[13] The presence of the nitro group, a strong electron-withdrawing group, and the conjugated ring system are expected to result in significant absorption in the UV region.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. For 5-nitro-2-pyridone, the MEP map reveals:

-

Negative Potential (Red/Yellow): These regions are located around the oxygen atoms of the carbonyl and nitro groups. They are electron-rich and represent the most likely sites for electrophilic attack.[12]

-

Positive Potential (Blue): The most positive region is found around the hydrogen atom attached to the ring nitrogen (N-H). This indicates it is the most acidic proton and a likely site for nucleophilic attack or hydrogen bond donation.

This analysis is invaluable for predicting how the molecule will interact with biological receptors or other reactants, guiding further studies in drug development.

Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex calculated wavefunction into a more intuitive chemical picture of lone pairs and bonds.[14] For 5-nitro-2-pyridone, NBO analysis reveals significant hyperconjugative interactions. A key interaction is the delocalization of electron density from the lone pair of the ring nitrogen atom into the antibonding orbital of the adjacent C=O bond (n → π*). This interaction contributes to the stability of the pyridone ring system.[9] Furthermore, strong delocalization is observed from the ring's π system to the antibonding orbitals of the nitro group, confirming the powerful electron-withdrawing nature of the NO₂ substituent.

Conclusion and Future Outlook

This guide has demonstrated a comprehensive, integrated approach for characterizing the theoretical and spectroscopic properties of 2-hydroxy-5-nitropyridine as a model for substituted pyridines. Through the synergy of DFT calculations and experimental spectroscopy, we have established the energetic preference for the 5-nitro-2-pyridone tautomer, assigned its key vibrational modes, and elucidated its electronic structure and reactivity profile.

The methodologies detailed herein—from the selection of DFT functionals and basis sets to the interpretation of FT-IR, UV-Vis, HOMO-LUMO, MEP, and NBO data—provide a robust and self-validating framework for researchers. These protocols can be directly applied to investigate the target molecule, 2-Hydroxy-5-nitronicotinonitrile, and other novel heterocyclic compounds. Such detailed molecular-level understanding is a critical prerequisite for the rational design of new pharmaceuticals and advanced materials, enabling scientists to predict and tune molecular properties for specific applications.

References

-

Al-Omary, F. A. M., El-Emam, A. A., & Ali, T. F. (2018). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of Molecular Structure. [Link]

-

Singh, H. J., & Srivastava, P. (2009). Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. Indian Journal of Pure & Applied Physics. [Link]

-

Al-Omary, F. A. M., El-Emam, A. A., & Ali, T. F. (2018). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Sultan Qaboos University House of Expertise. [Link]

-

Gökce, H., et al. (2016). Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation, conformational stability, NLO properties, HOMO-LUMO and NBO analysis of hydroxyquinoline derivatives by density functional theory calculations. Journal of Molecular Structure. [Link]

-

Al-Omary, F. A. M. (2022). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers. Scientific Reports. [Link]

-

Sert, Y., et al. (2014). Conformational stability, vibrational spectral studies, HOMO–LUMO and NBO analyses of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine based on density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

As-Sultany, A. H. W., et al. (2022). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. Molecules. [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. UTSC Chemistry Online. [Link]

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021).

-

Mary, Y. S., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Journal of Molecular Structure. [Link]

-

LibreTexts Chemistry. (2022). UV/Vis and IR Spectroscopy. [Link]

-

As-Sultany, A. H. W., et al. (2022). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. PMC - PubMed Central. [Link]

-

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? [Link]

-

Balachandran, V., & Murugan, M. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

-

Gökce, H., et al. (2016). Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation, conformational stability, NLO properties, HOMO-LUMO and NBO analysis of hydroxyquinoline derivatives by density functional theory calculations. PubMed. [Link]

-

Londergan, C. H., et al. (2016). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PubMed Central. [Link]

-

pyiron. (2020). Tutorial on Atomistic Thermodynamics (4/5): Density Functional Theory (DFT). YouTube. [Link]

-